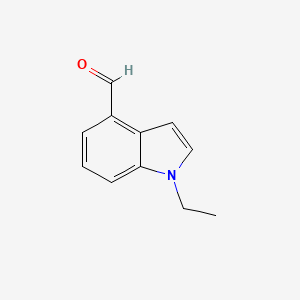

1-ethyl-1H-indole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethylindole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-12-7-6-10-9(8-13)4-3-5-11(10)12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMESIMZUTFUYSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C(C=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589403 | |

| Record name | 1-Ethyl-1H-indole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894852-86-9 | |

| Record name | 1-Ethyl-1H-indole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 1-ethyl-1H-indole-4-carbaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 1-ethyl-1H-indole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structure, combining an N-ethylated indole core with a C4-positioned aldehyde functional group, offers a versatile scaffold for the synthesis of complex molecular architectures and novel therapeutic agents.[1] This guide provides a comprehensive analysis of its core physicochemical properties, outlines detailed experimental workflows for its characterization, and discusses its stability, handling, and synthetic utility. The insights presented herein are designed to empower researchers in leveraging this compound for advanced applications in drug discovery and materials development.

Chemical Identity and Core Physical Data

The foundational step in utilizing any chemical compound is to establish its fundamental identity. This compound is defined by its specific molecular structure and associated identifiers. The ethyl group at the N1 position significantly influences the compound's physical properties, such as solubility and reactivity, compared to its parent, 1H-indole-4-carbaldehyde.[2]

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 894852-86-9 | [1][3] |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Appearance | White to brown powder | [1] |

| Purity | ≥97% (by NMR) | [1] |

Physicochemical Properties: A Detailed Profile

A thorough understanding of a compound's physicochemical properties is critical for predicting its behavior in both chemical reactions and biological systems. These parameters directly impact formulation, dosage, absorption, distribution, metabolism, and excretion (ADME) in drug development.

| Parameter | Value / Description | Rationale & Comparative Insights |

| Melting Point | Data not experimentally determined. Estimated to be lower than the parent 1H-indole-4-carboxaldehyde (143-144 °C).[4][5] | The N-ethyl group disrupts the intermolecular hydrogen bonding possible with the N-H proton of the parent indole, which typically lowers the melting point. |

| Boiling Point | Data not available. | Due to its molecular weight and polarity, a high boiling point is expected, likely requiring vacuum distillation to prevent decomposition. |

| Solubility | Insoluble in water.[4] Soluble in organic solvents like ethanol, acetone, DMSO, and dimethylformamide.[4][6] | The ethyl group enhances lipophilicity and may slightly improve solubility in nonpolar organic solvents compared to the parent indole.[2] However, the polar aldehyde and the indole nitrogen maintain its solubility in polar aprotic solvents. |

| pKa | Data not available. | The indole N-H proton is absent, so it cannot act as an acid. The lone pair on the nitrogen is part of the aromatic system, making it a very weak base. The aldehyde proton is not acidic. |

| LogP | Calculated value is higher than the parent indole-4-carboxaldehyde (1.498).[7] | The addition of the ethyl group increases the molecule's hydrophobicity, leading to a higher octanol/water partition coefficient (LogP), which is a key predictor of cell membrane permeability. |

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the structure and purity of this compound. While specific spectra for this compound are not publicly available, a theoretical profile can be constructed based on its functional groups and data from analogous structures.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be the most informative for structural verification.

-

Aldehyde Proton (-CHO): A singlet peak is anticipated at a downfield chemical shift, typically around δ 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group.

-

Indole Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns dictated by their positions and couplings.

-

Ethyl Group (-CH₂CH₃): A quartet corresponding to the methylene protons (-CH₂) is expected around δ 4.2 ppm, coupled to the methyl protons. A triplet for the terminal methyl protons (-CH₃) should appear further upfield, around δ 1.5 ppm.[8]

-

-

¹³C NMR Spectroscopy:

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band characteristic of the C=O stretch of the aldehyde will be prominent around 1650-1685 cm⁻¹.[9]

-

C-H stretching vibrations from the aromatic ring and the ethyl group will appear around 2850-3100 cm⁻¹.

-

-

UV-Vis Spectroscopy: Indole derivatives typically exhibit strong absorbance in the UV region. Multiple absorption maxima (λmax) are expected, similar to the parent compound, indole-3-carboxaldehyde, which shows peaks at approximately 243, 260, and 297 nm.[6]

Experimental Characterization Workflows

To ensure scientific integrity, all protocols must be self-validating. The following sections detail standardized, step-by-step methodologies for determining the key .

Workflow for Melting Point Determination

The melting point provides a quick, reliable indication of purity. Impurities depress and broaden the melting range. The capillary method is a standard and accessible technique.

Methodology:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two points is the melting range.

-

Causality Insight: A slow heating rate near the melting point is crucial. If heated too quickly, the temperature reading on the thermometer will lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.

Workflow for Solubility Profiling

Determining solubility in various solvents is fundamental for reaction setup, purification, and formulation development. A kinetic solubility assessment provides a practical measure.

Methodology:

-

Solvent Selection: Prepare vials containing a standard volume (e.g., 1 mL) of relevant solvents (e.g., water, ethanol, DMSO, acetone, ethyl acetate).

-

Stock Solution: Prepare a high-concentration stock solution of the compound in a highly soluble solvent like DMSO (e.g., 10 mg/mL).

-

Serial Addition: Add small, precise aliquots of the stock solution to each solvent vial.

-

Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for any precipitation or cloudiness against a dark background.

-

Endpoint Determination: The solubility limit is reached when the first sign of persistent precipitate is observed. Calculate the concentration based on the total volume of stock solution added.

Causality Insight: Using a concentrated stock solution allows for precise additions and minimizes volume changes in the test solvent, leading to a more accurate determination. Kinetic solubility (adding from a stock) often gives higher values than thermodynamic solubility (dissolving solid) but is highly relevant for in-vitro screening contexts.

Stability, Handling, and Storage

Proper handling and storage are paramount to maintain the integrity of this compound and ensure laboratory safety.

-

Stability: The compound is described as stable under recommended storage conditions.[1] However, the parent compound, 1H-indole-4-carboxaldehyde, is known to be air-sensitive.[4][10] It is prudent to assume similar sensitivity. The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air.

-

Storage: Store in a tightly sealed container at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.[1][10][11]

-

Handling:

-

Handle in accordance with good industrial hygiene and safety procedures.[10]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11]

-

Avoid breathing dust and use only in a well-ventilated area, such as a chemical fume hood.[10]

-

Based on the parent compound's hazard profile, this compound may be harmful if swallowed and can cause skin and serious eye irritation.[10][11][12]

-

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[10][11]

Reactivity and Synthetic Utility

This compound is a valuable synthetic intermediate due to the reactivity of its constituent functional groups.[1]

-

Aldehyde Group: The formyl group is a versatile handle for numerous chemical transformations, including:

-

Reductive Amination: To form secondary and tertiary amines.

-

Wittig Reaction: To create alkenes.

-

Condensation Reactions: Such as the Henry reaction with nitroalkanes or Knoevenagel condensation with active methylene compounds.[13]

-

Oxidation: To synthesize the corresponding 1-ethyl-1H-indole-4-carboxylic acid.

-

-

Indole Ring: The electron-rich indole nucleus can undergo electrophilic aromatic substitution. The directing effects of the N-ethyl and C4-aldehyde groups will influence the regioselectivity of these reactions.

This dual reactivity makes it a powerful precursor for building complex, polyfunctional molecules, particularly in the synthesis of novel drug candidates targeting a wide range of diseases.[1][14]

Conclusion

This compound is a synthetically valuable compound with a distinct set of physicochemical properties that make it attractive for advanced chemical synthesis. While some experimental data remains to be published, its characteristics can be reliably inferred from its structure and comparison with related analogues. By understanding its solubility, stability, and spectroscopic profile, and by employing rigorous experimental workflows for its characterization, researchers can effectively and safely utilize this compound to drive innovation in pharmaceutical development and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 894852-86-9 [amp.chemicalbook.com]

- 4. fishersci.es [fishersci.es]

- 5. インドール-4-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. chemeo.com [chemeo.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

- 12. Indole-4-carboxaldehyde | C9H7NO | CID 333703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 14. derpharmachemica.com [derpharmachemica.com]

Spectroscopic Characterization of 1-ethyl-1H-indole-4-carbaldehyde: A Technical Guide

Introduction

1-ethyl-1H-indole-4-carbaldehyde is a versatile heterocyclic compound featuring an indole scaffold, a foundational structure in numerous biologically active molecules.[1] The strategic placement of an ethyl group at the N1 position and a carbaldehyde group at the C4 position makes it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, the following analyses are based on established principles of spectroscopy and comparative data from closely related analogs, such as 1-ethyl-1H-indole-3-carbaldehyde and 1H-indole-4-carbaldehyde.[2][3]

Molecular Structure

The structural framework of this compound is depicted below, with atom numbering for reference in the subsequent spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 1-ethyl-1H-indole-4-carbaldehyde in Organic Solvents

Introduction: The Significance of Solubility in Drug Discovery and Development

1-ethyl-1H-indole-4-carbaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, particularly in the realm of pharmaceutical and agrochemical development.[1] Its unique structure, featuring an indole scaffold with an ethyl group at the 1-position and a carbaldehyde at the 4-position, makes it a valuable building block for creating complex molecular architectures with potential therapeutic benefits.[1] The solubility of this compound in various organic solvents is a fundamental physicochemical property that dictates its utility and handling in numerous stages of research and development, including synthesis, purification, formulation, and biological screening.

A comprehensive understanding of the solubility profile of this compound is paramount for optimizing reaction conditions, selecting appropriate solvents for chromatography, and developing effective delivery systems for potential drug candidates. This guide provides a detailed exploration of the predicted solubility of this compound based on its molecular characteristics and offers a robust experimental framework for its quantitative determination.

Molecular Profile and Predicted Solubility of this compound

To predict the solubility of this compound, we must first examine its key physicochemical properties. While experimental data for this specific isomer is scarce, we can infer its likely behavior from its structural features and data from closely related compounds.

Physicochemical Properties:

-

Molecular Formula: C₁₁H₁₁NO[1]

-

Molecular Weight: Approximately 173.21 g/mol [2]

-

Appearance: White to brown powder[1]

-

Hydrogen Bonding: The molecule possesses a hydrogen bond acceptor in the form of the carbonyl oxygen of the aldehyde group. The indole nitrogen is substituted with an ethyl group, precluding it from acting as a hydrogen bond donor. This characteristic will significantly influence its interactions with protic versus aprotic solvents.

Predicted Solubility Profile

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] This principle states that a solute will dissolve best in a solvent that has a similar polarity. Based on the moderately lipophilic nature and the presence of a hydrogen bond acceptor, the following solubility profile in common organic solvents is predicted:

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity and strong hydrogen bond accepting capability of DMSO will effectively solvate the polar aldehyde group and interact favorably with the indole ring. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent that can engage in strong dipole-dipole interactions with the solute. | |

| Acetonitrile (ACN) | Moderate | Acetonitrile's polarity and ability to accept hydrogen bonds suggest good solubility, though likely less than DMSO or DMF. | |

| Polar Protic | Methanol (MeOH) | Moderate | Methanol can act as a hydrogen bond donor to the carbonyl oxygen, facilitating dissolution. However, the overall lipophilicity of the indole ring may limit very high solubility. |

| Ethanol (EtOH) | Moderate | Similar to methanol, but its slightly lower polarity may result in comparable or slightly reduced solubility. | |

| Non-Polar | Dichloromethane (DCM) | Moderate to High | The molecule's overall non-polar character, driven by the indole ring and ethyl group, should allow for good solubility in this common organic solvent. |

| Ethyl Acetate (EtOAc) | Moderate to High | Ethyl acetate has an intermediate polarity and is a hydrogen bond acceptor, which should facilitate the dissolution of this compound. | |

| Toluene | Low to Moderate | The aromatic nature of toluene can engage in π-π stacking with the indole ring, but the difference in polarity may limit high solubility. | |

| Hexanes | Low | As a highly non-polar, non-aromatic solvent, hexanes are unlikely to effectively solvate the more polar aldehyde functional group of the molecule. |

Disclaimer: This table presents a qualitative prediction based on chemical principles. Actual quantitative solubility should be determined experimentally.

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4]

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Protocol 1: Isothermal Shake-Flask Method

This protocol details the steps for determining the equilibrium solubility of this compound.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. An amount that is visibly in excess after equilibration is sufficient.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24h, 48h, 72h) to ensure that the concentration is no longer changing, confirming that equilibrium has been reached.[4]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the saturated solution.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid disturbing the solid pellet, it is good practice to filter the supernatant through a syringe filter.

-

Accurately dilute the collected supernatant with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Protocol 2: Concentration Determination by UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward method for determining the concentration of a UV-active compound in solution, based on the Beer-Lambert Law.[5][6]

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

-

Generation of a Calibration Curve:

-

Determine the wavelength of maximum absorbance (λ_max) of this compound by scanning the UV-Vis spectrum of one of the standard solutions.

-

Measure the absorbance of each standard solution at the λ_max.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of the unknown samples.

-

-

Analysis of the Saturated Solution:

-

Measure the absorbance of the diluted supernatant from the shake-flask experiment.

-

Use the calibration curve equation to calculate the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Protocol 3: Concentration Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a more selective and often more sensitive method for concentration determination, particularly if impurities are present.[7][8]

Procedure:

-

Method Development:

-

Develop a suitable HPLC method for the analysis of this compound. This typically involves selecting an appropriate column (e.g., a C18 reversed-phase column), a mobile phase, and a detector wavelength (e.g., the λ_max determined by UV-Vis).[8]

-

-

Preparation of Standard Solutions and Calibration Curve:

-

As with the UV-Vis method, prepare a series of standard solutions of known concentrations.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Generate a calibration curve by plotting the peak area versus concentration.

-

-

Analysis of the Saturated Solution:

-

Inject the diluted supernatant from the shake-flask experiment into the HPLC system.

-

Record the peak area corresponding to this compound.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the solubility in the original saturated solution by applying the dilution factor.

-

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent.

Caption: Factors influencing solubility.

-

Lipophilicity vs. Polarity: The non-polar indole ring and the ethyl group contribute to the molecule's lipophilicity, favoring dissolution in non-polar solvents like dichloromethane and toluene. Conversely, the polar aldehyde group enhances solubility in polar solvents like DMSO and DMF through dipole-dipole interactions.

-

Hydrogen Bonding: The ability of the carbonyl oxygen to accept hydrogen bonds is a key factor for solubility in protic solvents like methanol and ethanol. The solvent's ability to donate a hydrogen bond can significantly enhance the dissolution process.

Conclusion

While specific quantitative solubility data for this compound is not yet publicly available, this guide provides a comprehensive framework for its prediction and experimental determination. By understanding the molecule's physicochemical properties and applying the robust methodologies outlined, researchers in drug development and other scientific fields can effectively assess its solubility in a range of organic solvents. This knowledge is critical for advancing the use of this important synthetic intermediate in their research endeavors.

References

-

University of Gondar. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

uHPLCs. (2022, October 13). Comparison of the polarity of organic solvents. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Cambridge Polymer Group. (n.d.). HPLC. Retrieved from [Link]

-

ResearchGate. (2018, March 13). (PDF) UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). UV-Visible Spectroscopy for Organic Compound Analysis. Retrieved from [Link]

-

ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent? Retrieved from [Link]

-

Contract Testing Laboratories of America. (2022, January 17). Identity and Concentration Testing with HPLC. Retrieved from [Link]

-

ACS Publications. (2021, November 1). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. Retrieved from [Link]

-

ELGA LabWater. (n.d.). High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

-

ResearchGate. (n.d.). a) Isothermal method (detecting composition of a saturated solution at a given temperature). Retrieved from [Link]

-

Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of solubility determination using isothermal saturation method. Retrieved from [Link]

-

Jack Westin. (n.d.). Organic Chemistry: High-Performance Liquid Chromatography (HPLC). Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC analysis of basic organic compounds in a multi-component ion-interaction system: A mechanistic study. Retrieved from [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

YouTube. (2020, August 31). Measuring saturation solubility of actives in solid and semi-solid lipid excipients. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Vinyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Indole-3-carbaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (2017, August 6). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

-

Cheméo. (n.d.). 1H-Indole-4-carboxaldehyde. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indole-4-carboxaldehyde. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Ethyl-1H-indole-3-carbaldehyde | C11H11NO | CID 599090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. longdom.org [longdom.org]

- 6. eu-opensci.org [eu-opensci.org]

- 7. Cambridge Polymer Group :: HPLC [campoly.com]

- 8. ctlatesting.com [ctlatesting.com]

An In-depth Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oncology research, the targeting of mitotic kinases has emerged as a promising therapeutic strategy. Among these, the Aurora kinases, a family of serine/threonine kinases, are critical regulators of cell division.[1] Their overexpression in various human tumors has made them attractive targets for the development of novel anti-cancer agents. This guide provides a comprehensive technical overview of GSK1070916 (CAS Number: 894852-86-9), a highly potent and selective inhibitor of Aurora B and Aurora C kinases. Developed from a 7-azaindole-based series, GSK1070916 has demonstrated significant anti-proliferative activity in a wide range of tumor cell lines and in vivo xenograft models, positioning it as a valuable tool for cancer research and a potential therapeutic candidate.[2][3]

Chemical Properties and Structure

GSK1070916 is a synthetic organic molecule with a complex heterocyclic structure. Its systematic IUPAC name is 3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea.[4]

Chemical Structure:

A generalized workflow for an in vitro kinase inhibition assay.

Human Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the in vivo anti-tumor activity of GSK1070916 in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human tumor cells (e.g., HCT116)

-

GSK1070916

-

Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) *[5] Calipers for tumor measurement

Procedure:

-

Implant human tumor cells subcutaneously into the flank of immunodeficient mice.

-

Allow tumors to establish and reach a pre-determined size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Prepare the dosing solution of GSK1070916 in the appropriate vehicle.

-

Administer GSK1070916 or vehicle to the mice via the desired route (e.g., intraperitoneal injection) according to the planned dosing schedule (e.g., daily for 5 days, followed by a 2-day break). 6[6]. Measure tumor volume using calipers at regular intervals (e.g., twice weekly).

-

Monitor animal body weight and overall health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Analyze the tumor growth data to determine the anti-tumor efficacy of GSK1070916.

Conclusion

GSK1070916 is a potent and highly selective inhibitor of Aurora B and C kinases with a unique, slow dissociation rate. Its robust anti-proliferative activity in vitro and significant anti-tumor efficacy in vivo make it a valuable pharmacological tool for investigating the roles of Aurora kinases in cancer. The detailed information and protocols provided in this guide are intended to support researchers in the continued exploration of GSK1070916 and its potential as a therapeutic agent for the treatment of human cancers.

References

-

Adams, N. D., et al. (2010). Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. Journal of Medicinal Chemistry, 53(10), 3973–4001. [Link]

-

Adams, N. D., et al. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. PubMed. [Link]

-

Hardwicke, M. A., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics, 8(7), 1808–1817. [Link]

-

ResearchGate. (n.d.). Pharmacodynamic effects and concentrations of GSK1070916. ResearchGate. [Link]

-

Anderson, K., et al. (2009). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Portland Press. [Link]

-

ResearchGate. (n.d.). Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. ResearchGate. [Link]

-

ResearchGate. (n.d.). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. ResearchGate. [Link]

-

DC Chemicals. (n.d.). GSK-1070916(GSK1070916)|Aurora B/C inhibitor. DC Chemicals. [Link]

-

ClinicalTrials.gov. (n.d.). Aurora B/C Kinase Inhibitor GSK1070916A in Treating Patients With Advanced Solid Tumors. ClinicalTrials.gov. [Link]

-

The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]

-

National Institutes of Health. (2021). An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. National Institutes of Health. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. GSK-1070916 - LKT Labs [lktlabs.com]

- 5. GSK1070916 | Aurora Kinase inhibitor | Aurora B/C Inhibitor | CAS 942918-07-2 | NMI-900 | GSK 1070916A | Buy GSK-1070916 from Supplier InvivoChem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

The Therapeutic Potential of 1-Ethyl-1H-indole-4-carbaldehyde Derivatives: A Technical Guide for Drug Discovery

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and biologically active compounds.[1][2] Its versatility allows for a wide range of chemical modifications, leading to derivatives with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This technical guide focuses on the untapped potential of a specific subclass: derivatives of 1-ethyl-1H-indole-4-carbaldehyde. The strategic placement of the ethyl group at the N1 position and the carbaldehyde at the C4 position offers a unique molecular framework for the development of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, potential biological activities, and robust experimental protocols for the evaluation of these promising compounds, tailored for researchers, scientists, and drug development professionals.

Introduction: The Rationale for this compound as a Core Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery due to its ability to mimic peptide structures and interact with various biological targets.[4] The introduction of an ethyl group at the N1 position can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. The carbaldehyde group at the C4 position is a versatile chemical handle, allowing for the synthesis of a diverse library of derivatives through well-established chemical reactions.[5][6] This strategic combination of an N-ethyl substituent and a C4-aldehyde offers a unique opportunity to explore novel chemical space and develop compounds with improved pharmacological profiles.

This guide will delve into the synthetic pathways to create a library of this compound derivatives and provide detailed methodologies for assessing their potential as anticancer, antimicrobial, and anti-inflammatory agents. The causality behind experimental choices and the importance of self-validating protocols will be emphasized to ensure scientific integrity and reproducibility.

Synthetic Strategies for Derivatization

The synthesis of this compound serves as the foundational step. While specific literature on its direct synthesis is not abundant, a plausible route involves the N-alkylation of indole-4-carbaldehyde.

Synthesis of the Core Scaffold: this compound

A common method for N-alkylation of indoles involves the use of a suitable base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide.

Protocol: N-Ethylation of Indole-4-carbaldehyde

-

Dissolution: Dissolve indole-4-carbaldehyde in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30-60 minutes to allow for the formation of the indole anion.

-

Alkylation: Add ethyl iodide or ethyl bromide dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Derivatization of the Aldehyde Moiety

The aldehyde group at the C4 position is a gateway to a vast array of derivatives. The following are key synthetic transformations:

Condensation of the aldehyde with primary amines yields Schiff bases (imines), a class of compounds known for their broad spectrum of biological activities, including anticancer and antimicrobial effects.[7][8]

General Protocol for Schiff Base Synthesis

-

Dissolve this compound in a suitable solvent like ethanol or methanol.

-

Add an equimolar amount of the desired primary amine (e.g., substituted anilines, aminothiazoles).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

Wash the solid with cold ethanol and dry to obtain the pure Schiff base derivative.

Chalcones, α,β-unsaturated ketones, are synthesized through the Claisen-Schmidt condensation of an aldehyde with a ketone.[9][10] Indole-based chalcones have shown significant potential as anticancer and anti-inflammatory agents.[11][12]

General Protocol for Chalcone Synthesis

-

Dissolve this compound and a substituted acetophenone in ethanol.

-

Add a catalytic amount of a strong base, such as aqueous sodium hydroxide or potassium hydroxide, dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

The Knoevenagel condensation involves the reaction of the aldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base to form α,β-unsaturated products.[13][14] These derivatives are valuable intermediates and have shown diverse biological activities.[15]

General Protocol for Knoevenagel Condensation

-

Dissolve this compound and an active methylene compound in a solvent like ethanol or isopropanol.

-

Add a catalytic amount of a weak base, such as piperidine or triethylamine.

-

Reflux the mixture for 4-8 hours.

-

Cool the reaction mixture, and the product will often crystallize.

-

Collect the solid by filtration and recrystallize to obtain the pure product.

Diagram of Synthetic Pathways

Caption: Synthetic routes to this compound derivatives.

Biological Evaluation: Protocols and Rationale

Based on the extensive literature on indole derivatives, the newly synthesized compounds should be evaluated for their anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Indole derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[2][7]

Workflow for Anticancer Evaluation

Caption: Hierarchical workflow for assessing anticancer activity.

Protocol: MTT Cell Viability Assay [16]

This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.

Table 1: Hypothetical Anticancer Activity Data

| Compound | Derivative Type | MCF-7 IC50 (µM) | A549 IC50 (µM) |

| D-01 | Schiff Base (Aniline) | 15.2 | 21.8 |

| D-02 | Schiff Base (4-Chloroaniline) | 8.5 | 12.3 |

| D-03 | Chalcone (Acetophenone) | 25.6 | 30.1 |

| D-04 | Chalcone (4-Methoxyacetophenone) | 12.1 | 18.5 |

| Doxorubicin | Positive Control | 0.8 | 1.2 |

Antimicrobial Activity

Indole derivatives are known to possess significant antibacterial and antifungal properties.[6][17]

Protocol: Kirby-Bauer Disk Diffusion Assay [18][19][20]

This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.

-

Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface. Include a solvent control disk and a positive control disk (e.g., ciprofloxacin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters.

Table 2: Hypothetical Antimicrobial Activity Data (Zone of Inhibition in mm)

| Compound | Derivative Type | S. aureus (Gram +) | E. coli (Gram -) |

| D-01 | Schiff Base (Aniline) | 12 | 10 |

| D-02 | Schiff Base (4-Chloroaniline) | 18 | 15 |

| D-03 | Chalcone (Acetophenone) | 10 | 8 |

| D-04 | Chalcone (4-Methoxyacetophenone) | 15 | 11 |

| Ciprofloxacin | Positive Control | 25 | 30 |

Anti-inflammatory Activity

Many indole-containing compounds, including the well-known NSAID indomethacin, exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[21][22]

Protocol: In Vitro COX Inhibition Assay (Fluorometric) [23][24]

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Reagent Preparation: Prepare the COX assay buffer, probe, cofactor, and enzyme solutions as per the kit manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add the assay buffer, COX enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control and a positive control (e.g., celecoxib for COX-2).

-

Initiation: Initiate the reaction by adding arachidonic acid.

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.

-

Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.

Signaling Pathway in Inflammation

Caption: Simplified COX-2 pathway in inflammation and potential inhibition.

Table 3: Hypothetical Anti-inflammatory Activity Data

| Compound | Derivative Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| D-01 | Schiff Base (Aniline) | >100 | 25.4 | >3.9 |

| D-02 | Schiff Base (4-Chloroaniline) | 85.2 | 10.1 | 8.4 |

| D-03 | Chalcone (Acetophenone) | >100 | 45.8 | >2.2 |

| D-04 | Chalcone (4-Methoxyacetophenone) | 92.5 | 15.7 | 5.9 |

| Celecoxib | Positive Control | >100 | 0.05 | >2000 |

Structure-Activity Relationship (SAR) Insights

By systematically synthesizing and evaluating a library of derivatives, crucial structure-activity relationships can be established. For example:

-

Anticancer Activity: The introduction of electron-withdrawing groups (e.g., halogens) on the aromatic rings of Schiff base or chalcone derivatives may enhance cytotoxicity.

-

Antimicrobial Activity: The nature and position of substituents on the aromatic rings can significantly influence the antimicrobial spectrum and potency.

-

Anti-inflammatory Activity: Modifications that improve the binding affinity to the active site of COX-2 while minimizing interaction with COX-1 will lead to more selective and potentially safer anti-inflammatory agents.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the established biological activities of related indole derivatives provide a strong rationale for their evaluation in anticancer, antimicrobial, and anti-inflammatory assays. The detailed protocols and workflows presented in this guide offer a robust framework for researchers to explore the full therapeutic potential of this exciting class of compounds. Future studies should focus on optimizing the lead compounds identified through these screening assays, including in vivo efficacy studies and pharmacokinetic profiling, to advance them toward clinical development.

References

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (URL: [Link])

-

Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation. (URL: [Link])

-

Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents. (URL: [Link])

-

Synthesis and biological evaluation of some N-substituted indoles. (URL: [Link])

-

Indole-4-carboxaldehyde: A Versatile Chemical for Research and Industry. (URL: [Link])

-

Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. (URL: [Link])

-

This compound. (URL: [Link])

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). (URL: [Link])

-

Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. (URL: [Link])

-

Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. (URL: [Link])

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (URL: [Link])

-

Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. (URL: [Link])

-

Full article: Mechanochemical synthesis of indolyl chalcones with antiproliferative activity. (URL: [Link])

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (URL: [Link])

-

Two efficient methods for the synthesis of novel indole-based chalcone derivatives. (URL: [Link])

-

2D-QSAR Study of Indole Derivatives for Anti-Microbial Study. (URL: [Link])

-

Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. (URL: [Link])

-

In Silico Studies of Indole Derivatives as Antibacterial Agents. (URL: [Link])

-

Recent advancements on biological activity of indole and their derivatives: A review. (URL: [Link])

-

MTT (Assay protocol). (URL: [Link])

-

Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. (URL: [Link])

-

Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity. (URL: [Link])

-

Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death. (URL: [Link])

-

Synthesis and Evaluation of Schiff's Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats. (URL: [Link])

-

Knoevenagel condensation. (URL: [Link])

-

Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (URL: [Link])

-

Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. (URL: [Link])

-

Scheme 1. Synthesis of Schiff base derived from indole-3-carbaldehyde... (URL: [Link])

-

Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (URL: [Link])

-

Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. (URL: [Link])

-

Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. (URL: [Link])

-

Antimicrobial Susceptibility Testing. (URL: [Link])

-

Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (URL: [Link])

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (URL: [Link])

-

Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives. (URL: [Link])

-

COX2 Inhibitor Screening Assay Kit COX2 82210. (URL: [Link])

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (URL: [Link])

-

Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter. (URL: [Link])

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (URL: )

-

Synergistic Action of Substituted Indole Derivatives and Clinically used Antibiotics Against Drug-Resistant Bacteria. (URL: [Link])

-

Testing an Antibiotic Using a Disk Diffusion Assay - Kirby Bauer Method. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Indole and Derivatives Modulate Biofilm Formation and Antibiotic Tolerance of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sciences.uodiyala.edu.iq [sciences.uodiyala.edu.iq]

- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ajchem-b.com [ajchem-b.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. acgpubs.org [acgpubs.org]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 18. apec.org [apec.org]

- 19. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 20. asm.org [asm.org]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. bpsbioscience.com [bpsbioscience.com]

The Synthesis of Indole-4-Carbaldehydes: A Comprehensive Technical Guide

Indole-4-carbaldehyde is a pivotal building block in the synthesis of a wide array of biologically active compounds and functional materials. Its strategic importance stems from the versatile reactivity of the formyl group at the C4 position of the indole nucleus, a core structure in numerous pharmaceuticals and natural products. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this valuable intermediate, tailored for researchers, scientists, and professionals in drug development. We will delve into the nuances of each method, elucidating the underlying principles that govern their efficacy and selectivity.

I. Strategic Approaches to the Synthesis of Indole-4-Carbaldehydes

The synthesis of indole-4-carbaldehydes can be broadly categorized into three main strategies: the de novo construction of the indole ring system with the C4-formyl group or a precursor already in place, the direct formylation of a pre-existing indole core, and the functional group interconversion of a C4-substituted indole. Each of these approaches offers distinct advantages and is suited for different starting materials and target analogues.

II. De Novo Synthesis of the Indole Ring

Constructing the indole ring with the desired C4-substituent is often a highly regioselective and efficient strategy. The Leimgruber-Batcho indole synthesis is a particularly powerful method in this regard.

The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile and widely used method for the preparation of indoles from o-nitrotoluenes.[1][2] This approach is particularly well-suited for the synthesis of indole-4-carbaldehydes as the required starting material, methyl 2-methyl-3-nitrobenzoate, can be readily prepared and elaborated. The general strategy involves the condensation of an o-nitrotoluene derivative with a formamide acetal to form an enamine, followed by reductive cyclization to the indole.[3]

A key advantage of this method is the ability to introduce a variety of substituents on the benzene ring of the indole by starting with the appropriately substituted o-nitrotoluene.[3] For the synthesis of indole-4-carbaldehyde, a common precursor is methyl indole-4-carboxylate, which can be synthesized in high yield using this method.[4]

Mechanism of the Leimgruber-Batcho Indole Synthesis:

The reaction proceeds in two main stages:

-

Enamine Formation: The acidic methyl group of the o-nitrotoluene is deprotonated, and the resulting carbanion adds to N,N-dimethylformamide dimethyl acetal (DMF-DMA). Subsequent elimination of methanol yields the corresponding enamine.[2]

-

Reductive Cyclization: The nitro group of the enamine is reduced to an amine, which then undergoes an intramolecular cyclization onto the enamine double bond. Elimination of dimethylamine from the resulting indoline intermediate affords the aromatic indole.[2]

Figure 1: General workflow of the Leimgruber-Batcho indole synthesis.

Experimental Protocol: Synthesis of Methyl Indole-4-carboxylate [4]

-

Reaction Setup: In a threaded glass reaction vessel equipped with a Teflon stirring bar, combine methyl 2-ethenyl-3-nitrobenzoate, triphenylphosphine, and acetonitrile.

-

Carbonylation: Stir the mixture to dissolve the reagents. Purge the vessel with carbon monoxide and then pressurize with carbon monoxide (typically to 150 psi). Heat the reaction mixture in an oil bath at 120 °C.

-

Reaction Monitoring and Workup: Periodically vent the vessel to release any formed carbon dioxide and repressurize with carbon monoxide. After the reaction is complete (typically 50 hours), cool the mixture and concentrate it under reduced pressure.

-

Purification: Purify the crude product by silica gel chromatography to afford methyl indole-4-carboxylate as a pale yellow solid.

This ester can then be converted to indole-4-carbaldehyde via reduction to the corresponding alcohol followed by oxidation, as will be discussed in a later section.

III. Direct C4-Formylation of the Indole Ring

Directly introducing a formyl group at the C4 position of an existing indole ring is an atom-economical approach. However, achieving C4 selectivity is a significant challenge due to the inherent electronic properties of the indole nucleus, which favor electrophilic substitution at the C3 position.[5]

Vilsmeier-Haack and Reimer-Tiemann Reactions

The Vilsmeier-Haack and Reimer-Tiemann reactions are classical methods for the formylation of electron-rich aromatic systems.[2][6] However, when applied to indole, both reactions overwhelmingly favor formylation at the C3 position.[5] While some older literature reports minor amounts of the C4-isomer, these methods are not synthetically useful for the preparation of indole-4-carbaldehyde.

Directed ortho-Metalation

A more effective strategy for achieving C4-formylation is through directed ortho-metalation.[7] This approach involves the use of a directing group on the indole nitrogen, which coordinates to an organolithium reagent and directs deprotonation to the adjacent C7 or the more distant C2 or C4 positions. By carefully choosing the directing group and reaction conditions, lithiation at the C4 position can be achieved. Quenching the resulting C4-lithiated indole with a suitable formylating agent, such as N,N-dimethylformamide (DMF), affords indole-4-carbaldehyde.

Mechanism of Directed ortho-Metalation:

-

Protection and Coordination: The indole nitrogen is protected with a directing group (e.g., a silyl or a carbamoyl group). This group then coordinates with an alkyllithium base.

-

Directed Lithiation: The coordinated base selectively removes a proton from the C4 position.

-

Electrophilic Quench: The resulting C4-lithiated species is treated with an electrophile, in this case, a formylating agent like DMF, to introduce the aldehyde functionality.

Figure 2: Workflow for the synthesis of indole-4-carbaldehyde via directed ortho-metalation.

IV. Modification of C4-Substituted Indoles

Perhaps the most straightforward and widely applicable methods for synthesizing indole-4-carbaldehydes involve the functional group interconversion of readily available C4-substituted indoles.

Oxidation of 4-Methylindole and 4-Hydroxymethylindole

The oxidation of a methyl or hydroxymethyl group at the C4 position provides a direct route to the corresponding aldehyde.

Oxidation of 4-Methylindole:

The direct oxidation of 4-methylindole to indole-4-carbaldehyde can be achieved using selenium dioxide (SeO₂). This reagent is known for the oxidation of allylic and benzylic methyl groups to aldehydes.

Oxidation of 4-Hydroxymethylindole:

4-Hydroxymethylindole, which can be obtained by the reduction of methyl indole-4-carboxylate, is a versatile precursor to indole-4-carbaldehyde. Several mild and selective oxidizing agents can be employed for this transformation.

-

Manganese Dioxide (MnO₂): Activated manganese dioxide is a classic and effective reagent for the oxidation of benzylic alcohols to aldehydes. The reaction is typically carried out by stirring the alcohol with an excess of MnO₂ in a chlorinated solvent.[8]

-

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and high-yielding method for the oxidation of primary alcohols to aldehydes.[9][10] The reaction is typically performed at room temperature in a chlorinated solvent.

-

Swern Oxidation: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.[11][12] This method is known for its mild conditions and high yields.

Table 1: Comparison of Oxidation Methods for 4-Hydroxymethylindole

| Oxidizing Agent | Typical Solvent | Temperature | Typical Yield (%) | Key Features |

| MnO₂ | Dichloromethane | Room Temp. | Good to Excellent | Heterogeneous, requires excess reagent. |

| Dess-Martin Periodinane | Dichloromethane | Room Temp. | Excellent | Mild, fast, but reagent is expensive. |

| Swern Oxidation | Dichloromethane | -78 °C to Room Temp. | Excellent | Requires low temperatures, produces odorous byproducts. |

Experimental Protocol: Dess-Martin Periodinane Oxidation of 4-Hydroxymethylindole [9][13]

-

Reaction Setup: To a solution of 4-hydroxymethylindole in dichloromethane at room temperature, add Dess-Martin periodinane.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Reduction of Indole-4-carboxylic Acid and its Derivatives

The reduction of indole-4-carboxylic acid or its esters to indole-4-carbaldehyde is another viable strategy. This transformation requires careful control to avoid over-reduction to the corresponding alcohol.

The reduction of a carboxylic acid to an aldehyde can be achieved using reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde.

V. Modern C-H Functionalization Strategies

Recent advances in transition metal catalysis have enabled the direct functionalization of otherwise unreactive C-H bonds. The C4-position of the indole nucleus has been a challenging but rewarding target for these methods.[14]

Palladium- and Rhodium-Catalyzed C4-H Functionalization

Palladium and rhodium catalysts have been successfully employed for the C4-H functionalization of indoles, often with the aid of a directing group at the C3 position.[15][16] While direct C4-formylation via C-H activation is still an emerging area, these methods can be used to install a group that can be subsequently converted to an aldehyde. For example, C4-alkenylation followed by ozonolysis or C4-arylation followed by oxidation of the aryl group could provide access to indole-4-carbaldehyde.

The use of a weakly coordinating group, such as a trifluoroacetyl group at the C3 position, has been shown to direct rhodium-catalyzed C-H activation to the C4 position.[15] Similarly, palladium catalysis with a transient directing group formed from the C3-formyl group and an amino acid has been reported for C4-arylation.[17][18]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 11. Swern oxidation - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. ekwan.github.io [ekwan.github.io]

- 14. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Selective C–H acylation of indoles with α-oxocarboxylic acids at the C4 position by palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Ethyl-1H-indole-4-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-1H-indole-4-carbaldehyde stands as a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a reactive aldehyde group appended to an N-ethylated indole scaffold, renders it an invaluable precursor for the construction of complex molecular frameworks. This guide provides a comprehensive overview of this compound, delving into its synthesis, key chemical properties, and its significant applications, particularly in the realm of pharmaceutical research and development. The discussion will encompass established synthetic protocols, offering a practical reference for researchers engaged in the synthesis of novel indole-based compounds.

Introduction: The Significance of the Indole Nucleus and its Aldehyde Derivatives

The indole ring system is a ubiquitous and privileged scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its presence in biologically active molecules underscores its importance as a pharmacophore. Among the various functionalized indoles, indole-4-carbaldehydes serve as crucial intermediates, providing a chemical handle for further molecular elaboration. The introduction of an ethyl group at the N-1 position of the indole ring, as seen in this compound, modulates the electronic properties and steric environment of the molecule, influencing its reactivity and biological activity. This modification can enhance the compound's utility in the synthesis of targeted therapeutic agents.

Synthesis of this compound: A Methodological Overview

The synthesis of this compound is not explicitly detailed in a singular, seminal publication outlining its "discovery." Instead, its preparation relies on well-established and versatile methods for the N-alkylation of indole derivatives. The most common and logical synthetic pathway involves two key steps: the synthesis of the parent indole-4-carbaldehyde followed by N-ethylation.

Synthesis of the Precursor: Indole-4-carbaldehyde

The initial and critical step is the formation of indole-4-carbaldehyde. Several synthetic routes have been reported for this precursor. A common laboratory-scale preparation involves the oxidation of 1H-indole-4-methanol.

Experimental Protocol: Oxidation of 1H-Indole-4-Methanol

This procedure outlines a typical oxidation reaction to yield indole-4-carbaldehyde.

-

Step 1: To a stirred mixture of 1H-indole-4-methanol (1 equivalent), N-methylmorpholine N-oxide (1.5 equivalents), and 4 Å molecular sieves in anhydrous dichloromethane at room temperature, add tetrapropylammonium perruthenate (TPAP) (0.05 equivalents) in portions.

-

Step 2: Stir the reaction mixture at room temperature under a nitrogen atmosphere for approximately 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Step 3: Upon completion, filter the reaction mixture through a pad of silica gel.

-

Step 4: Concentrate the filtrate under reduced pressure.

-

Step 5: Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane) to afford indole-4-carbaldehyde as a solid.[2]

Diagram of the Synthetic Workflow for Indole-4-carbaldehyde

Sources

An In-Depth Technical Guide to Elucidating the Potential Mechanism of Action of 1-ethyl-1H-indole-4-carbaldehyde

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] 1-ethyl-1H-indole-4-carbaldehyde is a synthetic derivative of this class, recognized primarily as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] While its direct biological activities and mechanism of action are not extensively characterized, the known pharmacological profiles of structurally related indole-carbaldehydes provide a rational basis for hypothesizing its potential biological targets and cellular effects. This guide presents a structured, hypothesis-driven approach for researchers and drug development professionals to systematically investigate the potential mechanisms of action of this compound. We will explore three primary, plausible mechanisms: modulation of inflammatory pathways, interaction with the aryl hydrocarbon receptor (AhR), and induction of anticancer activity. For each hypothesis, we provide detailed, field-proven experimental protocols and the underlying scientific rationale, creating a self-validating framework for investigation.

Introduction: The Therapeutic Potential of Indole-Based Compounds

The indole ring system is a cornerstone of many pharmaceutical agents, owing to its presence in a vast array of natural products and its ability to interact with diverse biological targets.[1][4] Derivatives of indole-carbaldehyde, in particular, have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[5][6][7][8] this compound, the subject of this guide, is a member of this promising class of molecules. While its current application is largely in synthetic chemistry as a building block for more complex structures, its structural similarity to other bioactive indole-carbaldehydes suggests it may possess intrinsic therapeutic potential.[3][9]

This guide will provide a comprehensive, step-by-step framework for elucidating the potential mechanism of action of this compound. Our approach is grounded in forming logical hypotheses based on existing literature for related compounds and then systematically testing these hypotheses through a series of well-defined experiments.

Hypothesized Mechanism 1: Modulation of Inflammatory Pathways

Rationale: The parent compound, indole-4-carboxaldehyde, isolated from the seaweed Sargassum thunbergii, has been shown to attenuate methylglyoxal-induced hepatic inflammation in HepG2 cells.[10] It was observed to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IFN-γ.[10] This precedent suggests that this compound may possess similar anti-inflammatory properties. The primary signaling pathway implicated in inflammation is the NF-κB pathway, which controls the transcription of many pro-inflammatory genes.

Experimental Workflow for Investigating Anti-Inflammatory Effects

The following workflow provides a systematic approach to determining the anti-inflammatory potential of this compound.

Caption: Experimental workflow for investigating the anti-inflammatory potential of this compound.

Detailed Experimental Protocols

Protocol 2.2.1: Cell Viability and Cytokine Release in LPS-Stimulated Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cytotoxicity Assessment:

-

Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and allow to adhere overnight.

-

Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours.

-

Perform an MTT assay to determine the non-toxic concentration range.

-

-

LPS Stimulation and Treatment:

-

Seed cells as above.

-

Pre-treat cells with non-toxic concentrations of the compound for 2 hours.

-

Stimulate with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

Protocol 2.2.2: NF-κB Reporter Assay

-

Transfection: Transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid using a suitable transfection reagent.

-

Treatment and Stimulation:

-

After 24 hours, pre-treat the transfected cells with this compound for 2 hours.

-

Stimulate with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

-

-

Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system. Normalize NF-κB activity to the Renilla control.

Protocol 2.2.3: Western Blot for NF-κB Pathway Proteins

-

Cell Treatment and Lysis: Treat RAW 264.7 cells with the compound and/or LPS as described in 2.2.1 for a shorter time course (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

Hypothesized Mechanism 2: Aryl Hydrocarbon Receptor (AhR) Agonism

Rationale: The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in regulating responses to environmental toxins, as well as in modulating immune responses and maintaining intestinal homeostasis. Indole-3-carboxaldehyde, a tryptophan metabolite, is a known ligand of AhR.[11] Given the structural similarity, it is plausible that this compound could also act as an AhR agonist, thereby influencing AhR-dependent gene expression.